

An In-depth Technical Guide to Dipeptidyl Peptidase-4 (DPP-4)

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Compound of Interest

Compound Name: **DPP23**

Cat. No.: **B2527012**

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A Note on Terminology: **DPP23** vs. DPP-4

An initial search for "Dipeptidyl Peptidase 23" (**DPP23**) did not yield information on a specific enzyme with this designation within the dipeptidyl peptidase family. The scientific literature extensively covers Dipeptidyl Peptidase-4 (DPP-4), a major therapeutic target for type 2 diabetes, and it is highly probable that the query refers to this enzyme. There is a commercially available small molecule compound designated "Apoptosis Activator IX, DPP-23", however, this is not an enzyme. Therefore, this guide will provide a comprehensive overview of the discovery and properties of Dipeptidyl Peptidase-4 (DPP-4).

Discovery and Core Properties of DPP-4

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, was first identified in 1966 as an aminopeptidase with unique substrate specificity[1]. It is a multifunctional serine exopeptidase that is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also exists in a soluble, catalytically active form in plasma[2][3].

Molecular Structure

Human DPP-4 is a glycoprotein composed of 766 amino acids[4][5][6]. It functions as a homodimer, with each monomer consisting of several distinct domains:

- A short N-terminal cytoplasmic domain (residues 1-6)[7][8].

- A transmembrane region (residues 7-28) that anchors the protein to the cell membrane[6][7][8].
- A flexible stalk[6].
- A large extracellular domain which is further divided into two main regions[5][7]:
 - An α/β hydrolase domain, which contains the catalytic triad (Ser630, Asp708, and His740) [7][9].
 - An eight-bladed β -propeller domain[9].

The active site of DPP-4 is located at the interface of the α/β hydrolase and β -propeller domains and is comprised of several subsites (S1, S2, S1', S2') that accommodate the N-terminal dipeptide of its substrates[6][10]. The S1 pocket is notably hydrophobic, which contributes to its substrate specificity[10].

Enzymatic Function and Substrates

The primary enzymatic function of DPP-4 is to cleave X-proline or X-alanine dipeptides from the N-terminus of polypeptides[3][4]. While proline and alanine in the penultimate position are preferred, other amino acids like glycine, serine, and valine can also be cleaved, albeit at a slower rate[3][4].

The most well-characterized physiological substrates of DPP-4 are the incretin hormones:

- Glucagon-like peptide-1 (GLP-1)
- Glucose-dependent insulinotropic polypeptide (GIP)

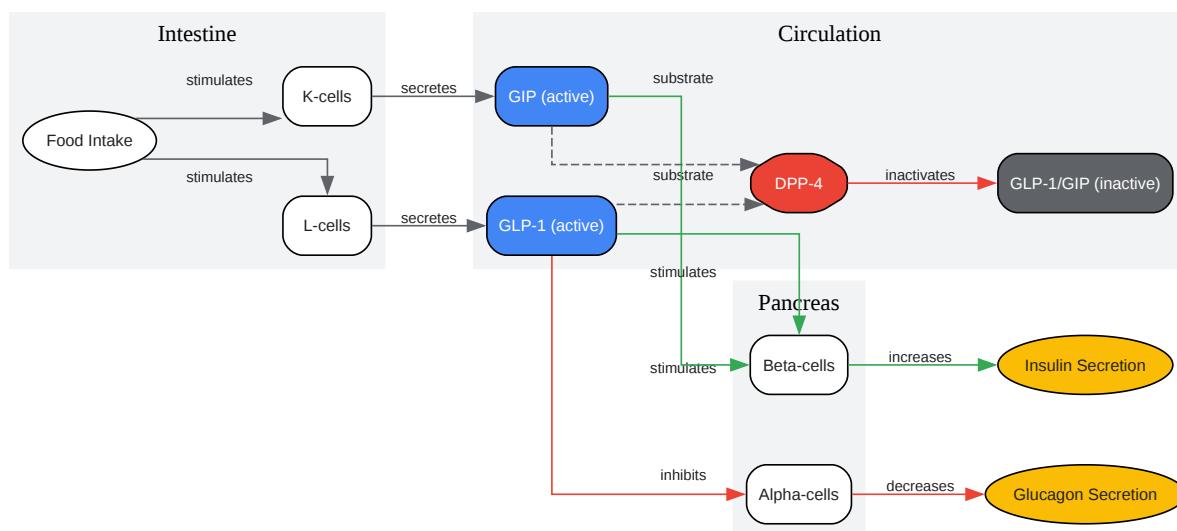
By cleaving and inactivating GLP-1 and GIP, DPP-4 plays a crucial role in glucose homeostasis[3][5][11]. Beyond the incretins, DPP-4 can act on a wide range of other substrates, including neuropeptides, chemokines, and growth factors, implicating it in various physiological processes beyond glycemic control[2][3].

Signaling Pathways and Biological Roles

The primary signaling pathway influenced by DPP-4 is the incretin pathway, which is central to glucose metabolism. DPP-4's role extends to immune regulation through its identity as CD26.

The Incretin Pathway

Following a meal, intestinal L-cells secrete GLP-1 and K-cells secrete GIP. These hormones then act on pancreatic β -cells to stimulate glucose-dependent insulin secretion. GLP-1 also suppresses glucagon secretion from pancreatic α -cells, slows gastric emptying, and promotes satiety[4][5][12]. DPP-4 rapidly degrades and inactivates circulating GLP-1 and GIP, thus terminating their insulinotropic effects[4][6]. Inhibition of DPP-4 prolongs the action of these incretin hormones, leading to improved glycemic control in type 2 diabetes.



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Caption: The Incretin Signaling Pathway modulated by DPP-4.

Immune Regulation

As the T-cell activation antigen CD26, DPP-4 is involved in immune responses. It is expressed on various immune cells, including T-cells, B-cells, and natural killer cells[13]. DPP-4/CD26 can modulate T-cell activation and proliferation. This has led to research into the immunomodulatory effects of DPP-4 inhibitors, with studies suggesting they can influence Th1/Th2 cytokine balance and regulate T-cell-mediated immune responses[13][14][15].

Quantitative Data: DPP-4 Inhibitors

A major class of oral anti-diabetic drugs, known as "gliptins," function by inhibiting DPP-4. Below is a summary of publicly available binding affinity and inhibitory concentration data for several common DPP-4 inhibitors.

Inhibitor	Type	IC50	Binding Affinity (KD) / Ki	Reference
Sitagliptin	Competitive	19 nM	-	[16]
15.97 μ M (in live cells)	-	[17]		
Vildagliptin	Competitive	62 nM	-	[16]
Saxagliptin	Competitive, Covalent	50 nM	-	[16]
Linagliptin	Competitive	1 nM	-	[16]
Alogliptin	Competitive	24 nM	-	[16]

Note: IC50, KD, and Ki values can vary based on assay conditions, and the cell-based IC50 for Sitagliptin is notably higher, which can be attributed to factors like cell permeability and off-target effects in a more complex biological system.

Experimental Protocols: DPP-4 Inhibitor Screening

A common method for screening DPP-4 inhibitors is a fluorescence-based enzyme activity assay. This protocol is based on the use of a fluorogenic substrate.

Principle

The assay utilizes a non-fluorescent substrate, such as Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the highly fluorescent Aminomethylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to DPP-4 activity. Potential inhibitors are added to the reaction, and a reduction in the fluorescence signal indicates inhibition of the enzyme.

Detailed Methodology

Materials:

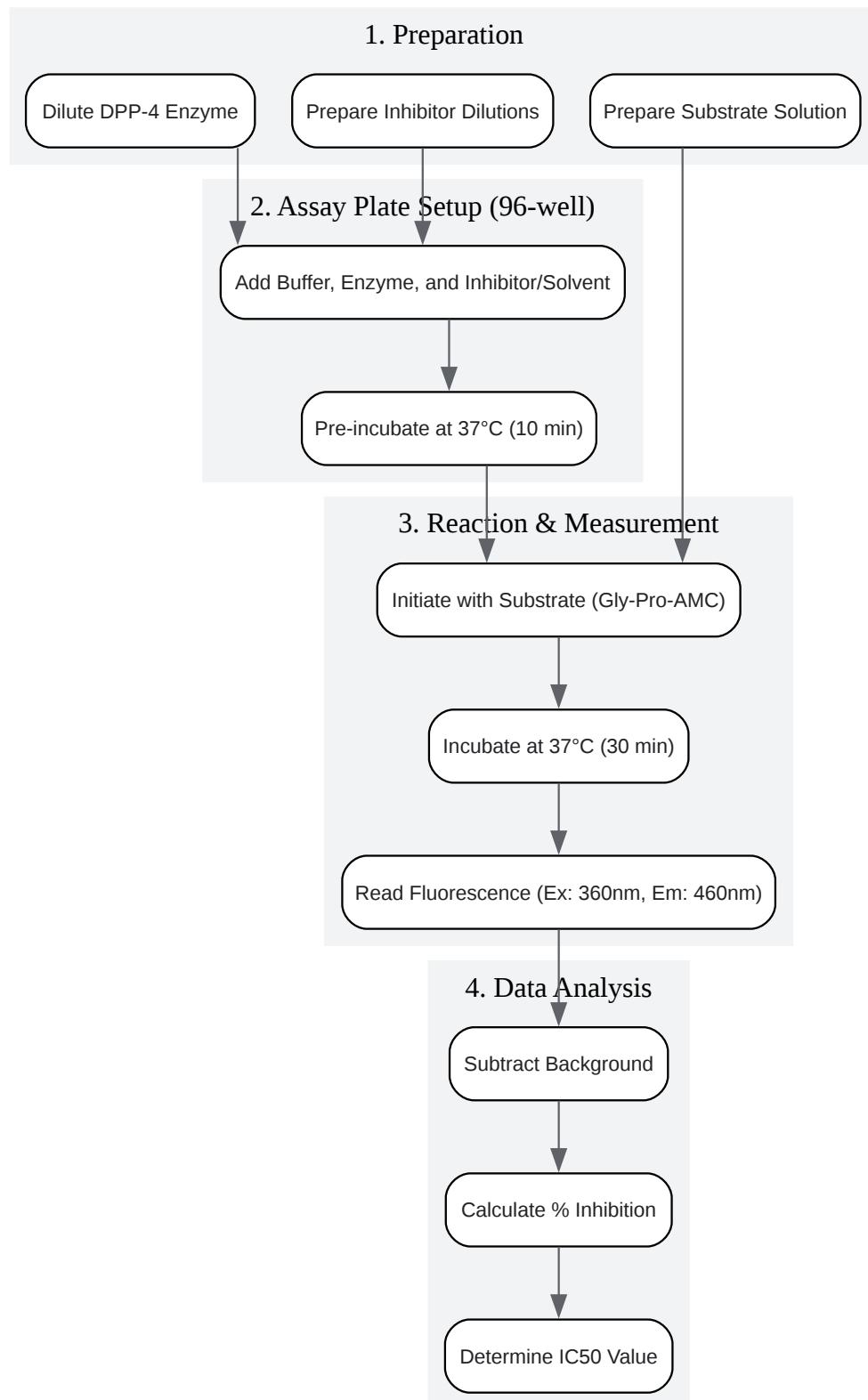
- Recombinant human DPP-4[18]
- DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)[18]
- DPP-4 Substrate: Gly-Pro-AMC[18][19]
- Test inhibitors (dissolved in a suitable solvent like DMSO or assay buffer)[18]
- Positive control inhibitor (e.g., Sitagliptin)[18]
- 96-well black microplate
- Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[18][19]
- Incubator set to 37°C

Procedure:

- Reagent Preparation:
 - Prepare a working solution of DPP-4 Assay Buffer.
 - Thaw recombinant DPP-4 on ice and dilute to the desired concentration in cold assay buffer.
 - Prepare a stock solution of the Gly-Pro-AMC substrate.

- Prepare serial dilutions of the test inhibitors and the positive control inhibitor.
- Assay Setup (in a 96-well plate):
 - 100% Activity Wells (Negative Control): Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of solvent (without inhibitor).
 - Inhibitor Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of the test inhibitor dilution.
 - Positive Control Wells: Add 30 µl of Assay Buffer, 10 µl of diluted DPP-4, and 10 µl of the Sitagliptin positive control.
 - Background Wells (No Enzyme): Add 40 µl of Assay Buffer and 10 µl of solvent.
- Pre-incubation:
 - Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow inhibitors to bind to the enzyme.
- Reaction Initiation:
 - Initiate the enzymatic reaction by adding 50 µl of the diluted substrate solution to all wells.
- Measurement:
 - Immediately place the plate in a microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity kinetically over 30 minutes (e.g., one reading every 1-2 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes)[18][19][20].
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

- Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.



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Caption: Workflow for a DPP-4 fluorescence-based inhibitor screening assay.

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